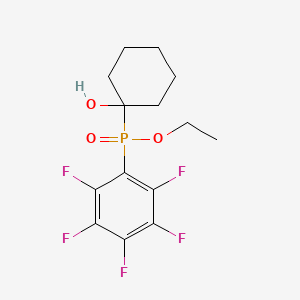
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: is a heterocyclic compound that features a triazole ring substituted with a 4-methoxyphenyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring.
Reaction Conditions:
Reagents: 4-methoxyphenylhydrazine, 4-nitrobenzoyl chloride
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)-1-(4-nitrophenyl)triazole
Reduction: 5-(4-Methoxyphenyl)-1-(4-aminophenyl)triazole
Substitution: Various substituted triazoles depending on the reagents used
Scientific Research Applications
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1-phenyltriazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Phenyl-1-(4-nitrophenyl)triazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-(4-Hydroxyphenyl)-1-(4-nitrophenyl)triazole: The hydroxyl group provides different hydrogen bonding capabilities compared to the methoxy group.
The uniqueness of This compound lies in the combination of the methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
522628-43-9 |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C15H12N4O3/c1-22-14-8-2-11(3-9-14)15-10-16-17-18(15)12-4-6-13(7-5-12)19(20)21/h2-10H,1H3 |
InChI Key |
SESNODCCSVPKJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
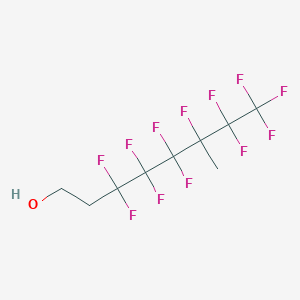
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
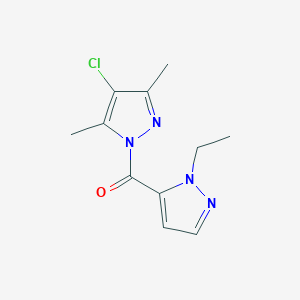
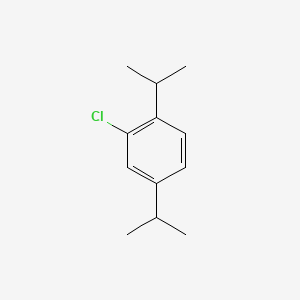
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
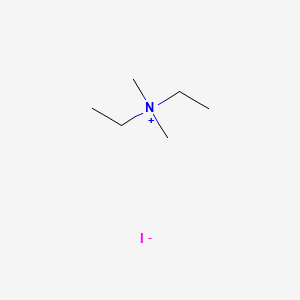
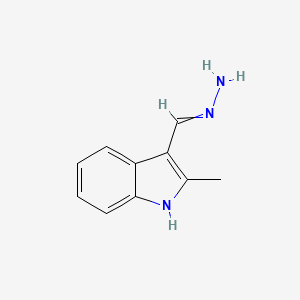
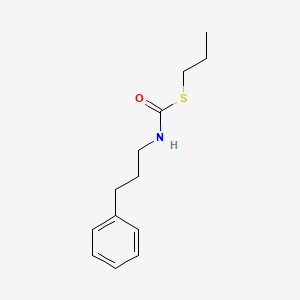
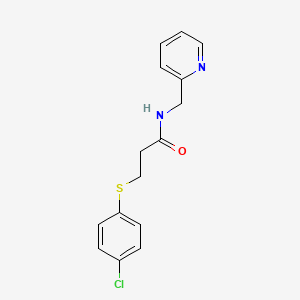
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)

